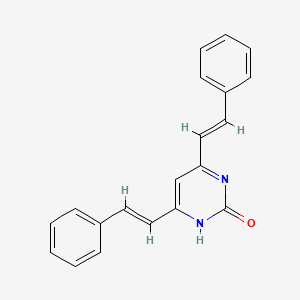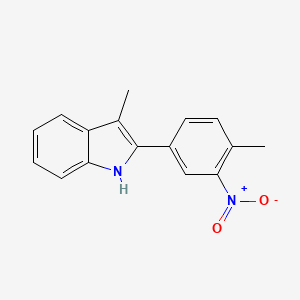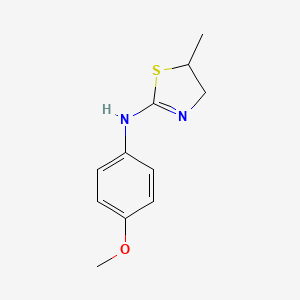
4,6-bis(2-phenylvinyl)-2-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-bis(2-phenylvinyl)-2-pyrimidinol” is a chemical compound with the molecular formula C20H16N2 . It is a derivative of pyrimidine, a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 . This compound is used in the synthesis of various polyimides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 4,6-distyrylpyrimidine chromophore was synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .Molecular Structure Analysis
The molecular structure of “4,6-bis(2-phenylvinyl)-2-pyrimidinol” is characterized by a pyrimidine core with phenylvinyl groups attached at the 4 and 6 positions .Chemical Reactions Analysis
While specific chemical reactions involving “4,6-bis(2-phenylvinyl)-2-pyrimidinol” are not available in the retrieved data, pyrimidine derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives .Aplicaciones Científicas De Investigación
Fluorescent Sensors
4,6-bis(2-phenylvinyl)-2-pyrimidinol, being a pyrimidine derivative, can potentially be used as a fluorescent sensor. Pyrimidine chromophores have been extensively used as fluorescent sensors for acidity , polarity , metal cations , and nitro-aromatic explosives .
Organic Light Emitting Diodes (OLEDs)
Pyrimidine derivatives have been used successfully as emitters for OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence . The compound “4,6-bis(2-phenylvinyl)-2-pyrimidinol” could potentially be used in similar applications.
White Light Emission
Controlled protonation of some pyrimidine compounds has been described to produce white light emission . Given the structural similarity, “4,6-bis(2-phenylvinyl)-2-pyrimidinol” might also exhibit this property.
Two-Photon Absorption Properties
4,6-distyrylpyrimidine derivatives are well-known for their two-photon absorption properties. Numerous structures have been developed for bio-imaging in particular . “4,6-bis(2-phenylvinyl)-2-pyrimidinol” could potentially be used in similar applications.
Solvatochromism
The compound “4,6-bis(2-phenylvinyl)-2-pyrimidinol” exhibits intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . This property could be useful in various applications, including chemical sensing and imaging.
Acid Sensing
This compound is also sensitive to the presence of acid with a bathochromic shift of the charge transfer absorption band and emission quenching . This could make it useful in applications that require acid sensing.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . They have also been used as emitters for organic light-emitting diodes (OLEDs), particularly for third-generation OLEDs based on thermally activated delayed fluorescence .
Mode of Action
The compound 4,6-bis(2-phenylvinyl)-2-pyrimidinol is a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers . This structure allows the compound to exhibit intense emission in moderately polar solvents as well as in the solid state . The compound is characterized by an intense emission solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane . This chromophore is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Biochemical Pathways
It’s known that pyrimidine chromophores have been used for bio-imaging , suggesting that they may interact with biological systems and potentially affect certain biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-bis(2-phenylvinyl)-2-pyrimidinol. For instance, the compound exhibits solvatochromism, meaning its color changes depending on the polarity of the solvent . Additionally, the compound’s fluorescence is sensitive to the presence of acid . These characteristics suggest that changes in the chemical environment could significantly impact the compound’s behavior and efficacy.
Propiedades
IUPAC Name |
4,6-bis[(E)-2-phenylethenyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15H,(H,21,22,23)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXROUDEXNCKGZ-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=O)N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=O)N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)


![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)

![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)